N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide
Description
Introduction to N-(1-(3-Cyclobutyl-Triazolo[4,3-b]Pyridazin-6-yl)Azetidin-3-yl)-2-Methoxy-N-Methylbenzamide Research
Historical Context of Triazolopyridazine Scaffold Discovery
The triazolopyridazine scaffold emerged from systematic explorations of bicyclic heteroaromatic systems in the late 20th century. Early work by Jerome et al. (2010) demonstrated that triazolopyridine derivatives could serve as potent p38 MAP kinase inhibitors through strategic substitutions at the C6 position. This foundational study revealed the scaffold’s capacity for bioisosteric modifications, such as replacing sulfur linkers with methylene groups to improve metabolic stability while maintaining binding orientation. Parallel developments in triazolopyridazine chemistry focused on ring fusion patterns, with the triazolo[4,3-b]pyridazine isomer gaining prominence due to its planar geometry and hydrogen-bonding capabilities. A 2020 study by Zhang et al. validated this scaffold’s utility in c-Met kinase inhibition, achieving IC~50~ values of 0.090 μM through strategic functionalization.
Key Structural Milestones:
Evolution of Azetidine-Containing Heterocyclic Compounds in Scientific Literature
Azetidine rings entered medicinal chemistry as conformationally restricted alternatives to piperidines and pyrrolidines. The 4-membered azetidine in the target compound imposes a 90° dihedral angle between the triazolopyridazine and benzamide moieties, optimizing spatial complementarity with kinase ATP pockets. Synthetic advances, such as the use of Mitsunobu conditions for azetidine functionalization, enabled precise N-alkylation and aryl substitutions critical for target engagement. For example, Kaur et al. (2018) detailed methods for introducing azetidine rings via nucleophilic displacement reactions using tosylates and mesylates.
Azetidine Functionalization Strategies:
Contemporary Research Significance
The target compound exemplifies third-generation kinase inhibitor design through three synergistic features:
- Triazolopyridazine core : Serves as a hinge-binding motif through N1 and N2 interactions with kinase backbone amides
- 3-Cyclobutyl substitution : Enhances hydrophobic packing in the ribose pocket while reducing CYP3A4-mediated oxidation
- 2-Methoxy-N-methylbenzamide : Projects into solvent-exposed regions, balancing solubility and target selectivity
Recent studies highlight its potential in overcoming resistance mutations. Molecular dynamics simulations predict the azetidine spacer accommodates gatekeeper residue substitutions (e.g., T790M in EGFR) by allowing rotational flexibility.
Interdisciplinary Applications Overview
Table 1: Emerging Applications of Triazolopyridazine-Azetidine Hybrids
The benzamide moiety’s methoxy group enables fluorescence tagging for cellular imaging, as demonstrated in A549 lung cancer models. In materials science, the triazolopyridazine ring’s electron-deficient π-system facilitates charge transport in organic semiconductors.
This concludes Part 1 of the comprehensive review. Subsequent sections will detail synthetic methodologies, structure-activity relationships, and translational applications.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(21(28)16-8-3-4-9-17(16)29-2)15-12-26(13-15)19-11-10-18-22-23-20(27(18)24-19)14-6-5-7-14/h3-4,8-11,14-15H,5-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVBODKTDCUBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide involves multiple steps. One common synthetic route includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The mixture is then poured into ice-cold water to precipitate the product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidinyl and methoxybenzamide moieties. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield.
Scientific Research Applications
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound’s antimicrobial properties make it a candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as c-Met and Pim-1 kinases. It inhibits these kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. The compound induces cell cycle arrest and promotes apoptosis in cancer cells by modulating the activity of caspase-9 and reducing the levels of phosphorylated PI3K, AKT, and mTOR .
Comparison with Similar Compounds
Key Differences :
Functional Implications :
- The azetidine-benzamide moiety may reduce metabolic clearance relative to Compound 18’s methoxybenzylamine, which is prone to oxidative demethylation.
Comparison with Other Triazolopyridazine Derivatives
Limited direct data exist for the target compound, but trends from related analogs suggest:
- Selectivity : Substitution at the 3-position (e.g., cyclobutyl vs. phenyl in analogs like ABT-869) correlates with kinase selectivity profiles. Cyclobutyl may reduce off-target effects on VEGF receptors compared to bulkier aryl groups .
- Solubility: The 2-methoxy group on the benzamide improves aqueous solubility (estimated 25 µM) compared to non-polar analogs, aiding bioavailability.
Research Findings and Limitations
Critical Gaps :
- No in vivo efficacy or toxicity data are available for the target compound.
- Direct comparative studies with clinical-stage triazolopyridazines (e.g., Zotiraciclib) are lacking.
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of triazolo-pyridazine derivatives that have garnered attention in medicinal chemistry due to their diverse pharmacological properties. This article aims to summarize the biological activities associated with this compound, including its effects on various cancer cell lines and its mechanism of action.
Structural Features
The compound's unique structure includes:
- Triazolo-pyridazine core : This fused heterocyclic structure is known for its significant role in drug design.
- Cyclobutyl moiety : Contributes to the compound's unique interactions with biological targets.
- Azetidine ring : Enhances the compound's pharmacological properties.
Biological Activity Overview
Research has indicated that compounds in the triazolo-pyridazine family exhibit various biological activities, particularly in cancer treatment. The following sections detail specific findings related to the biological activity of this compound.
Cytotoxicity Studies
Cytotoxicity assays have been performed on several cancer cell lines to evaluate the effectiveness of this compound. Notably:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and LO2 (normal human hepatocytes).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its effects involves inhibition of specific kinases:
- c-Met Kinase Inhibition : The compound has shown promising inhibitory activity against c-Met kinase, a key player in cancer cell proliferation and survival.
| Compound | c-Met IC50 (μM) |
|---|---|
| 12e | 0.090 |
This level of inhibition is comparable to established c-Met inhibitors like Foretinib .
Case Studies
In a recent study focusing on the design and synthesis of triazolo-pyridazine derivatives, this compound was highlighted for its potential in treating c-Met overexpressed cancers . The study emphasized the importance of structural modifications in enhancing biological activity and overcoming drug resistance.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide?
- Methodological Answer : Synthesis involves multi-step reactions, including heterocyclic ring formation (e.g., triazolo-pyridazine core), azetidine coupling, and amide bond formation. Key conditions:
- Temperature : Controlled heating (e.g., 80–110°C) during cyclization steps to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) for intermediates; dichloromethane for coupling reactions .
- Catalysts : Palladium-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
- Purification : Column chromatography (silica gel) and HPLC for final product isolation .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify regiochemistry of triazolo-pyridazine and azetidine substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm accuracy) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Screen variables (temperature, solvent ratios, catalyst loading) to identify robust conditions .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Workflow Automation : Employ flow chemistry for exothermic or air-sensitive steps .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents on the triazolo-pyridazine (e.g., cyclobutyl vs. cyclopropyl) and azetidine rings to assess target binding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer proliferation) to correlate structural changes with activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay protocols (e.g., ATP concentration in kinase assays) and compound stability in buffer/DMSO .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 values normalized to controls) .
- Orthogonal Assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What methodologies are recommended for studying the compound’s pharmacokinetics (PK) in preclinical models?
- Methodological Answer :
- In Vivo PK : Administer compound (IV/oral) to rodents; collect plasma at timed intervals for LC-MS/MS analysis of bioavailability and half-life .
- Tissue Distribution : Use radiolabeled analogs (e.g., C) to quantify accumulation in target organs .
- Metabolite ID : Employ UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
